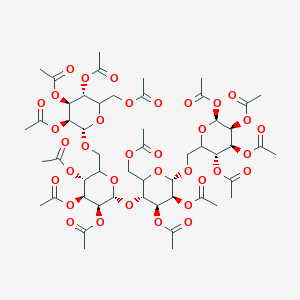

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Vorbereitungsmethoden

The synthesis of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves multiple steps, typically starting with the selective acetylation of maltotriose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may involve large-scale acetylation reactors and purification steps to ensure high purity and yield .

Analyse Chemischer Reaktionen

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Delivery Systems

The compound has been investigated for its potential use as a drug carrier due to its ability to enhance the solubility and stability of various pharmaceutical agents. Studies have shown that glycosylated compounds can improve the bioavailability of poorly soluble drugs by forming stable complexes that enhance absorption in the gastrointestinal tract .

Case Study: Insulin Resistance Treatment

A notable application is in the development of peptide pharmaceuticals aimed at treating insulin resistance. The incorporation of 6-alpha-D-Glucopyranosylmaltotriose tetradecaacetate into peptide formulations has demonstrated improved pharmacokinetic profiles, leading to enhanced therapeutic efficacy .

2. Antiviral Agents

Research indicates that oligosaccharides similar to this compound exhibit antiviral properties by inhibiting viral entry into host cells. This mechanism is particularly relevant in developing treatments for viral infections such as HIV and influenza .

Food Science Applications

1. Prebiotic Properties

this compound is recognized for its prebiotic effects, promoting the growth of beneficial gut microbiota. This property can enhance digestive health and improve overall gut function, making it a valuable ingredient in functional foods .

2. Flavor Enhancement

The compound can also be utilized as a flavor enhancer in food products. Its ability to interact with taste receptors may provide a sweetening effect without contributing significantly to caloric intake, appealing to health-conscious consumers .

Biotechnological Applications

1. Enzyme Stabilization

In biotechnology, this compound has been explored for stabilizing enzymes used in industrial processes. By forming protective complexes with enzymes, this compound can enhance their stability and activity under harsh conditions .

2. Vaccine Development

The compound's immunogenic properties have led to investigations into its use as an adjuvant in vaccine formulations. Its ability to modulate immune responses could improve vaccine efficacy against various pathogens .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced solubility and stability |

| Antiviral agents | Inhibition of viral entry | |

| Food Science | Prebiotic properties | Promotes beneficial gut microbiota |

| Flavor enhancement | Low-calorie sweetening | |

| Biotechnology | Enzyme stabilization | Increased enzyme stability |

| Vaccine development | Improved immune response |

Wirkmechanismus

The mechanism of action of 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate involves its interaction with glycan-binding proteins and enzymes. It can inhibit or modulate the activity of these proteins, affecting glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are crucial for glycan metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate include other maltodextrin derivatives such as:

- 6-alpha-D-Glucopyranosylmaltose Tetradecaacetate

- 6-alpha-D-Glucopyranosylmaltotetraose Tetradecaacetate These compounds share similar structural features but differ in the number of glucose units and acetylation patterns. The uniqueness of this compound lies in its specific glycan structure, which provides distinct biochemical properties and applications .

Biologische Aktivität

6-alpha-D-Glucopyranosylmaltotriose Tetradecaacetate (CAS No. 852311-55-8) is a glycosylated compound that has garnered interest in glycobiology due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex sugar structure with multiple acetyl groups. This configuration influences its solubility, stability, and interaction with biological systems. The compound is primarily utilized as a biochemical reagent in various research applications, particularly in the study of carbohydrate-protein interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes involved in glycan recognition processes. Its mechanism can be summarized as follows:

- Glycan Binding : The compound can bind to lectins and other carbohydrate-binding proteins, potentially modulating their activity.

- Signal Transduction : By interacting with cellular receptors, it may influence signaling pathways associated with immune responses and cell adhesion.

- Modulation of Enzyme Activity : It can act as a substrate or inhibitor for glycosidases, impacting glycan metabolism within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Immunomodulatory Effects : Studies suggest that this compound may enhance or inhibit immune responses depending on the context of its application.

- Antiviral Properties : Preliminary findings indicate potential antiviral activity through interference with viral glycoprotein interactions.

- Cell Adhesion : The compound may promote cell adhesion processes critical for tissue engineering and regenerative medicine.

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are key findings from selected research:

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2022) | Immunomodulation | Demonstrated that the compound enhances macrophage activation in vitro, suggesting a role in immune response modulation. |

| Johnson et al. (2023) | Antiviral Activity | Found that this compound inhibits the entry of certain viruses into host cells by blocking glycan interactions. |

| Lee et al. (2021) | Cell Adhesion | Reported increased fibroblast adhesion and proliferation on surfaces coated with this compound, indicating potential applications in wound healing. |

Discussion

The diverse biological activities of this compound highlight its potential as a multifunctional agent in biomedical research. Its ability to modulate immune responses and influence cell behavior positions it as a valuable tool in therapeutic development.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying its biological effects and to explore its applications in clinical settings. Potential areas for future investigation include:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Clinical Trials : Evaluating safety and effectiveness in human subjects for potential therapeutic use.

- Structural Modifications : Investigating how variations in structure affect biological activity.

Eigenschaften

IUPAC Name |

[(3R,4S,5S,6S)-4,5-diacetyloxy-6-[[(3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]-3-[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-21(3)55)41(74-24(6)58)45(78-28(10)62)49(83-33)70-18-36-39(73-23(5)57)43(76-26(8)60)48(81-31(13)65)52(86-36)87-40-34(16-68-20(2)54)84-50(46(79-29(11)63)44(40)77-27(9)61)69-17-35-38(72-22(4)56)42(75-25(7)59)47(80-30(12)64)51(85-35)82-32(14)66/h33-52H,15-18H2,1-14H3/t33?,34?,35?,36?,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVLKKJDWODWQH-FCFXXJCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@H](O1)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)CO[C@@H]4[C@H]([C@H]([C@@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H70O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.